

What is the chemical structure of cholesteryl chloroformate?

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Compound of Interest

Compound Name: Cholesteryl chloroformate

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An In-depth Technical Guide to Cholesteryl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl chloroformate is a key chemical intermediate derived from cholesterol. Its significance lies in the reactive chloroformate group attached to the cholesterol backbone, which allows for the facile introduction of the lipophilic cholesteryl moiety onto a wide range of molecules. This property makes it an invaluable reagent in the synthesis of novel biomaterials, drug delivery systems, and liquid crystals. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of cholesteryl chloroformate, intended for professionals in research and development.

Chemical Structure and Identification

Cholesteryl chloroformate is characterized by a chloroformate functional group (-OC(O)Cl) ester-linked to the 3-beta hydroxyl group of the cholesterol steroid nucleus.



Identifier	Value
IUPAC Name	[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate[1][2]
CAS Number	7144-08-3[3][4][5]
Molecular Formula	C28H45ClO2[3][4][6]
Molecular Weight	449.11 g/mol [3][4][6]
SMILES String	CC(C)CCCINVALID-LINK [C@H]1CC[C@H]2[C@@H]3CC=C4C INVALID-LINKOC(CI)=O[3][7]
InChI Key	QNEPTKZEXBPDLF-JDTILAPWSA-N[3][7]

Physicochemical Properties

Cholesteryl chloroformate is typically a white to off-white crystalline solid.[4][7] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[7][8]

Property	Value
Melting Point	115-117 °C[3][4]
Optical Activity	$[\alpha]^{27}/D -28^{\circ} (c = 2 \text{ in chloroform})[3][6]$
Solubility	Soluble in chloroform, dichloromethane, acetone, toluene, and benzene.[5][7] Slightly soluble in methanol and ethanol.[5] Limited solubility in water.[7]
Appearance	White to off-white crystalline powder[4][7]

Spectral Data



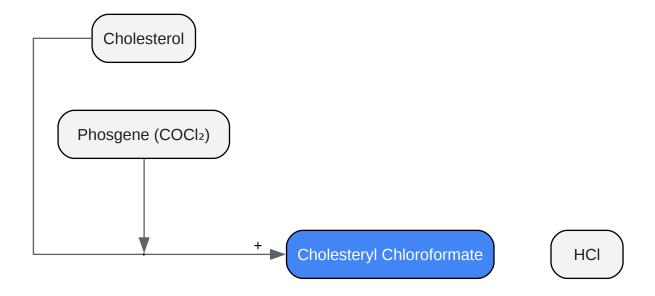
Spectroscopic analysis is crucial for the characterization of **cholesteryl chloroformate** and its derivatives.

Technique	Key Observations
¹H NMR	Characteristic signals include a singlet at approximately 5.36 ppm for the alkenyl proton (C6-H) and a multiplet around 4.48 ppm corresponding to the oxycyclohexyl proton (C3-H) adjacent to the chloroformate group.[3][7]
¹³ C NMR	The carbonyl carbon of the chloroformate group is a key resonance. In carbamate derivatives, this peak typically appears in the downfield region of the spectrum.[3][9]
FT-IR	The spectrum shows characteristic peaks for the acyl chloride (C=O stretch) around 1766 cm ⁻¹ .
Mass Spectrometry	Used to confirm the molecular weight and successful conjugation in derivatization reactions.[3]

Synthesis and Reactivity

The most common method for synthesizing **cholesteryl chloroformate** is the reaction of cholesterol with phosgene.[3] This chloroformylation reaction converts the hydroxyl group of cholesterol into a highly reactive chloroformate group.

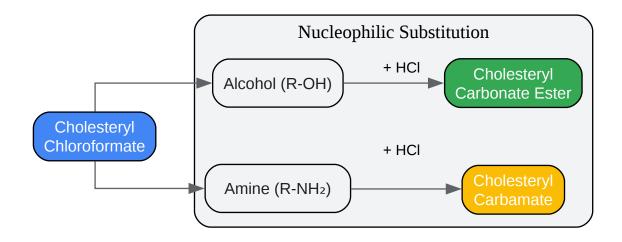




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Synthesis of **Cholesteryl Chloroformate**.

The chloroformate group is highly susceptible to nucleophilic attack, making it a versatile reagent for organic synthesis.[3] It readily reacts with nucleophiles such as alcohols and amines to form stable carbonate esters and carbamates, respectively.[3][10]



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Reactions with Alcohols and Amines.

Experimental Protocols Synthesis of Cholesteryl Carbamate Derivatives



This protocol is adapted from a general procedure for the synthesis of novel cholesteryl carbamate derivatives.[9]

Materials:

- Cholesteryl chloroformate
- Amine (e.g., urea, aniline, piperidine)
- Triethylamine
- 4-dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), dry
- Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- In a dry reaction flask under a nitrogen atmosphere, dissolve one equivalent of the desired amine in dry DCM.
- Cool the mixture to 0°C and add 1.2 equivalents of triethylamine.
- Separately, prepare a solution of one equivalent of **cholesteryl chloroformate** in dry DCM.
- Add the cholesteryl chloroformate solution dropwise to the amine solution over 1 hour, maintaining the temperature at 0°C.
- After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
- Add 0.1 equivalents of DMAP as a catalyst.
- Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).



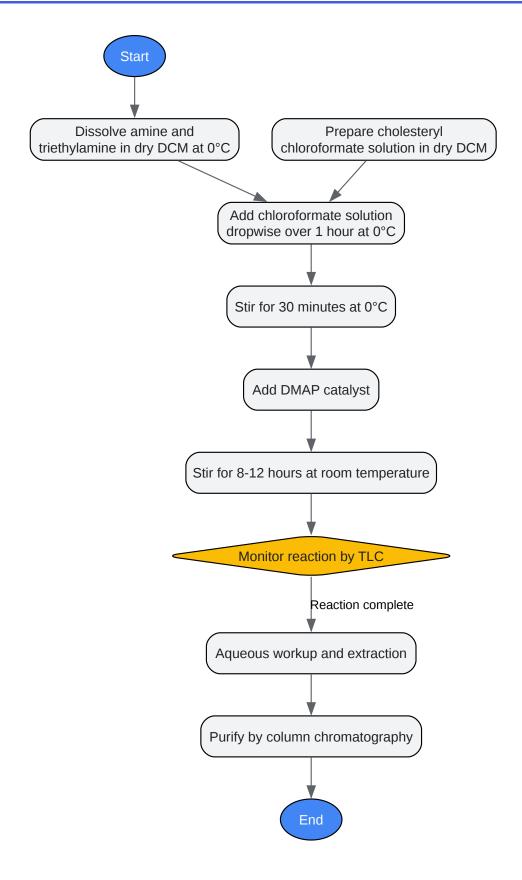




 Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

• The crude product is then purified by column chromatography on silica gel.





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Experimental Workflow for Carbamate Synthesis.



Applications in Research and Development

Cholesteryl chloroformate is a versatile reagent with numerous applications in materials science and drug delivery.

- Drug Delivery: It is used to prepare hydrophobized chitosan oligosaccharides, which can act as efficient gene carriers.[5][11] The cholesteryl moiety enhances cellular uptake and can be used to attach drugs or targeting ligands to polymers.
- Polymer Chemistry: Cholesteryl chloroformate can act as an initiator in the polymerization
 of monomers like methyl methacrylate.[5][11] It is also used in post-polymerization
 modification to create cholesterol-end-capped polymers.[3]
- Bioconjugation: The reactivity of cholesteryl chloroformate with amino groups on proteins and peptides allows for the formation of stable carbamate linkages, which is useful in preparing immunoconjugates and other functionalized biomolecules.[11]
- Liquid Crystals: As a derivative of cholesterol, it is a precursor for the synthesis of liquid crystals used in displays and other electronic devices.[11]

Safety and Handling

Cholesteryl chloroformate is a corrosive substance that can cause severe skin burns and eye damage.[1][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[7][8]

This technical guide provides a foundational understanding of **cholesteryl chloroformate** for its effective and safe use in a research and development setting. For more detailed information, consulting the cited literature is recommended.

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